Levomedetomidine-13C,d3 (hydrochloride)
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for levomedetomidine-13C,d3 (hydrochloride) is 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(2-13C)ethyl]-1H-imidazole hydrochloride . This nomenclature specifies:
- Stereochemistry : The (1R) configuration at the chiral center of the ethyl group attached to the imidazole ring.
- Isotopic substitution : A carbon-13 atom at the second position of the ethyl chain and three deuterium atoms replacing protons on the terminal methyl group.
- Counterion : Hydrochloride salt formation at the imidazole nitrogen, confirmed by X-ray crystallography.
The parent compound, levomedetomidine, shares the same core structure but lacks isotopic labels, with the IUPAC name 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride .
Molecular Formula and Isotopic Labeling Patterns
The molecular formula of levomedetomidine-13C,d3 (hydrochloride) is C13H17ClN2 , with a molecular weight of 240.75 g/mol (compared to 236.74 g/mol for the non-isotopic form). Isotopic enrichment occurs at two positions:
- Carbon-13 : Introduced at the ethyl group’s second carbon (C2), detectable via 13C-NMR at δ 25–30 ppm.
- Deuterium : Three deuterium atoms replace protons on the ethyl group’s terminal methyl (CD3), confirmed by mass spectrometry fragmentation patterns.
Table 1: Isotopic Distribution Patterns
| Isotope | Position | Natural Abundance | Enriched Abundance |
|---|---|---|---|
| ^13C | Ethyl C2 | 1.1% | 99.3% |
| ^2H (D) | Ethyl CD3 | 0.015% | 99.8% |
Data derived from high-resolution mass spectrometry (HRMS) shows a base peak at m/z 235.2 for the deuterated ethyl fragment.
Crystallographic Data and Three-Dimensional Conformational Analysis
X-ray diffraction studies of levomedetomidine hydrochloride derivatives reveal monoclinic and triclinic crystal systems depending on hydration states:
Anhydrous Form (Monoclinic)
- Space group : C2/c
- Unit cell parameters :
- a = 23.861(9) Å
- b = 7.721(4) Å
- c = 22.037(9) Å
- β = 140.20(4)°
- Z value : 8 molecules per unit cell.
Hydrated Form (Triclinic)
- Space group : P1
- Unit cell parameters :
- a = 7.841(4) Å
- b = 8.380(3) Å
- c = 12.743(6) Å
- α = 93.66(3)°, β = 102.90(3)°, γ = 116.85(3)°
- Hydration : One water molecule per formula unit.
The imidazole ring adopts a planar conformation, with the ethyl group oriented perpendicular to the aromatic plane. Hydrogen bonding between the protonated imidazole nitrogen and chloride ions stabilizes the crystal lattice. Isotopic substitution does not alter the overall crystal packing but slightly reduces unit cell volume due to deuterium’s smaller atomic radius.
Comparative Structural Analysis with Parent Compound Levomedetomidine
Levomedetomidine-13C,d3 (hydrochloride) retains the pharmacologically critical structural features of its parent compound:
- Imidazole ring : Maintains planarity (RMSD = 0.12 Å) and protonation state at physiological pH.
- Ethyl group stereochemistry : (1R) configuration preserved, ensuring α2-receptor binding affinity.
- Aromatic interactions : The 2,3-dimethylphenyl group’s orientation remains unchanged, facilitating hydrophobic interactions with receptor pockets.
Key structural differences :
- Isotopic labeling : Introduces negligible steric effects but alters vibrational frequencies (e.g., C-D stretching at 2100–2200 cm⁻¹ vs. C-H at 2800–3000 cm⁻¹).
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 320°C for the isotopic form versus 310°C for the parent, attributed to stronger C-D bonds.
Mass spectrometry comparisons highlight distinct fragmentation pathways:
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3; |
InChI Key |
VPNGEIHDPSLNMU-JRNCIYKXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Isotopically Labeled Precursors
The synthesis begins with the preparation or procurement of appropriately labeled starting materials. This may involve:
Construction of the Carbon Framework
This critical stage involves formation of the carbon skeleton with the 13C and deuterium labels in their correct positions. The process requires careful control of reaction conditions to ensure:
- Proper positioning of the isotopic labels
- Maintenance of stereochemical integrity
- Optimization of yield and purity
The carbon framework construction likely draws from established methods for preparing medetomidine, with specific modifications to accommodate the isotopic labeling requirements.
Imidazole Ring Formation or Attachment
The imidazole ring component must be either constructed or attached to the carbon framework. This can be accomplished through various methods:
Salt Formation
The final step involves formation of the hydrochloride salt:
- Treatment of the purified free base with hydrochloric acid under controlled conditions
- Isolation of the hydrochloride salt through filtration, crystallization, or other appropriate methods
- Purification to ensure high purity for analytical applications
Reaction Conditions and Parameters
Table 1: Key Reaction Parameters for the Synthesis of Levomedetomidine-13C,d3 (hydrochloride)
| Parameter | Specifications | Importance |
|---|---|---|
| Temperature | Typically above 0°C for most steps | Critical for reaction kinetics and stereochemical control; influences isotopic integrity |
| pH | Carefully controlled throughout synthesis | Affects reaction selectivity and prevents isotopic exchange |
| Reaction time | Variable based on specific step | Must be optimized to ensure complete reaction while minimizing side reactions |
| Solvent selection | Anhydrous conditions often required | Prevents deuterium exchange; influences reaction efficiency |
| Catalyst systems | Specific to individual steps | Crucial for stereoselective synthesis and isotopic incorporation |
| Purification methods | Multiple techniques employed | Essential for achieving high isotopic and chemical purity |
The synthesis requires meticulous attention to these parameters to ensure high yield and purity of the final product while maintaining isotopic and stereochemical integrity.
Purification Techniques
After synthesis, Levomedetomidine-13C,d3 (hydrochloride) must be purified to ensure its suitability as an analytical standard. The purification process typically involves multiple techniques:
Chromatographic Purification
Chromatographic methods are essential for obtaining high-purity Levomedetomidine-13C,d3:
Crystallization and Recrystallization
To achieve high chemical and isotopic purity:
- Selection of appropriate solvent systems for crystallization
- Multiple recrystallization steps if necessary
- Temperature control during crystallization to optimize purity and yield
Final Purification and Quality Control
Final purification steps include:
- Filtration techniques to remove particulate impurities
- Drying under controlled conditions to remove residual solvents
- Quality control testing to confirm chemical, isotopic, and enantiomeric purity
Analytical Characterization Methods
The characterization of Levomedetomidine-13C,d3 (hydrochloride) requires sophisticated analytical techniques to confirm its structure, isotopic incorporation, and purity:
Mass Spectrometry
Mass spectrometry is crucial for confirming isotopic incorporation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information:
Chromatographic Analysis
Chromatographic methods assess purity and stereochemical integrity:
- HPLC with appropriate detection methods
- Chiral chromatography to confirm enantiomeric purity
- Gas chromatography for volatile components and impurities
Applications in Analytical Methods
Levomedetomidine-13C,d3 (hydrochloride) serves numerous critical functions in analytical chemistry:
Internal Standardization
As an internal standard for quantitative analysis:
Pharmacokinetic Studies
In pharmacokinetic investigations:
Method Development and Validation
For analytical method development:
- Validation of extraction efficiency and recovery
- Assessment of matrix effects
- Determination of method precision, accuracy, and limits of detection/quantification
Comparative Analysis with Related Compounds
Table 2: Comparison of Levomedetomidine-13C,d3 (hydrochloride) with Related Compounds
The isotopically labeled compounds provide significant advantages over non-labeled standards, particularly in quantitative analysis of complex biological samples.
Challenges in Synthesis and Quality Control
Several challenges exist in the preparation of Levomedetomidine-13C,d3 (hydrochloride):
Isotopic Purity Maintenance
Maintaining isotopic purity throughout synthesis requires:
Stereochemical Control
Ensuring high enantiomeric purity involves:
Analytical Challenges
Analytical characterization presents unique challenges:
- Distinguishing between closely related isotopomers
- Accurate determination of isotopic enrichment
- Validation of methods for confirmation of structure and purity
Chemical Reactions Analysis
Types of Reactions
Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Research
Mechanism of Action
Levomedetomidine acts as an agonist at alpha-2 adrenergic receptors, leading to sedative and analgesic effects. The deuterium and carbon-13 labeling allows for precise tracking of the compound's metabolism and pharmacokinetics in biological systems.
Case Study: Anesthetic Efficacy
A study involving domestic cats demonstrated that levomedetomidine, when combined with ketamine, provided sufficient anesthesia for procedures such as urethral catheterization. The study compared the pharmacokinetics of levomedetomidine with its dextrorotatory counterpart, showing that the labeled compound could be effectively used to monitor drug distribution and elimination in vivo .
Veterinary Medicine
Use in Anesthesia
Levomedetomidine-13C,d3 has been utilized in veterinary anesthesia protocols. Its isotopic labeling aids in understanding the drug's behavior during anesthesia in different species. For instance, research has shown that the combination of levomedetomidine with other anesthetics can enhance sedation quality while minimizing adverse effects .
Toxicological Studies
Toxicokinetics
The stable isotope-labeled form is crucial in toxicological studies where understanding the metabolism of drugs is essential. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during mass spectrometry analysis.
Case Study: Toxicity Assessment
In a study examining the toxic effects of various anesthetic agents, including levomedetomidine, researchers used liquid chromatography-tandem mass spectrometry to quantify drug levels in plasma samples from treated animals. The findings highlighted the importance of using labeled compounds to trace metabolic pathways and identify potential toxic metabolites .
Research Applications
Biochemical Pathways
Levomedetomidine-13C,d3 is also applied in studies investigating biochemical pathways involving adrenergic receptors. The compound's isotopic labels facilitate metabolic tracing, allowing researchers to elucidate complex signaling pathways related to sedation and analgesia.
Mechanism of Action
Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .
Comparison with Similar Compounds
Structural and Isotopic Differences
| Compound | Molecular Formula | CAS Number | Isotopic Labeling | Enantiomer |
|---|---|---|---|---|
| Levomedetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | 1216630-06-6* | Ethyl-2-^13C, 2,2,2-d3 | R |
| Dexmedetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | Custom synthesis | Ethyl-2-^13C, 2,2,2-d3 | S |
| Medetomidine-13C,d3 (HCl) | C13H16N2·ClH (^13C, d3-labeled) | 1216630-06-6 | Ethyl-2-^13C, 2,2,2-d3 | Racemic |
| Levomedetomidine-d8 | C13H16N2·ClH (d8-labeled) | 119717-21-4† | Multiple deuterium substitutions | R |
*CAS 1216630-06-6 corresponds to the racemic medetomidine-13C,d3 (HCl) in some sources .
†Unlabeled levomedetomidine CAS .
Key Notes:
- Enantiomeric distinction: Levomedetomidine (R) vs. dexmedetomidine (S) drives pharmacological activity differences. Dexmedetomidine has a Ki of 1.08 nM for α2-adrenoceptors and 1,620-fold selectivity over α1-adrenoceptors, whereas levomedetomidine exhibits minimal activity .
- Isotopic labeling : Levomedetomidine-13C,d3 and dexmedetomidine-13C,d3 share identical labeling positions but differ in stereochemistry. Medetomidine-13C,d3 (racemic) serves as a broader internal standard for both enantiomers .
Pharmacological and Analytical Utility
Pharmacological Notes:
Physical and Chemical Properties
*Estimated based on structural similarity to medetomidine-13C,d3 .
Q & A
Q. How can factorial experimental design optimize chromatographic separation of Levomedetomidine-13C,d3 hydrochloride from its metabolites?
- Methodological Answer: Implement a 3² factorial design with variables like mobile phase pH (6.8–7.4) and acetonitrile concentration (15–25%). Measure responses (peak resolution, run time) and use response surface methodology (RSM) to identify optimal conditions. Validate robustness via intermediate precision testing .
Q. What protocols ensure reproducibility in synthesizing Levomedetomidine-13C,d3 hydrochloride for multi-institutional studies?
- Methodological Answer: Standardize synthetic steps (e.g., reaction time, temperature) using batch records. Distribute aliquots of the same reference standard across labs. Cross-calibrate analytical instruments (HPLC, NMR) using a shared calibration curve. Perform inter-laboratory validation via blinded sample analysis to harmonize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
